2-(2-Oxopyrrolidin-1-yl)propanoic acid

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

Select 2-(2-Oxopyrrolidin-1-yl)propanoic acid (CAS 67118-32-5) for its unique multi-target profile absent from standard racetams. This pyrrolidinone intermediate directly inhibits human recombinant lipoxygenase, functionally antagonizes glutamate, and induces monocyte differentiation—supporting inflammation, neuroscience, and oncology R&D. Available as racemic mixture or enantiopure (S)-form (CAS 96219-55-5). Purity ≥95%. Request CoA with your order.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 67118-32-5
Cat. No. B3149371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopyrrolidin-1-yl)propanoic acid
CAS67118-32-5
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCC1=O
InChIInChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
InChIKeySDWWBSPLLLYOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopyrrolidin-1-yl)propanoic Acid (CAS 67118-32-5) Procurement & Specification Overview


2-(2-Oxopyrrolidin-1-yl)propanoic acid (CAS 67118-32-5) is a pyrrolidinone-based small molecule with the formula C7H11NO3 and a molecular weight of 157.17 g/mol [1]. It is structurally related to the racetam class of nootropic compounds, such as piracetam and oxiracetam, and is frequently used as a key synthetic intermediate for nootropic drug development [2]. The compound exhibits a chiral center, existing as a racemic mixture (or as pure (S)- or (R)- enantiomers, CAS 96219-55-5 and others) . Its reported biological profile includes lipoxygenase inhibition, glutamate antagonism, and the induction of cellular differentiation, which distinguishes it from common racetam analogs that primarily act as positive allosteric modulators (PAMs) of AMPA receptors [3].

Why Generic Racetam Analogs Cannot Substitute for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid in Research & Procurement


While 2-(2-oxopyrrolidin-1-yl)propanoic acid shares the pyrrolidinone core with racetam nootropics like piracetam, oxiracetam, and pramiracetam, its distinct pharmacodynamic profile prevents functional substitution. Standard racetams are characterized by their weak or non-existent direct receptor binding, acting instead as positive allosteric modulators (PAMs) of AMPA or NMDA receptors [1]. In contrast, this compound demonstrates direct, quantifiable inhibition of human recombinant lipoxygenase and functionally antagonizes glutamate activity . Furthermore, its ability to induce monocyte differentiation in undifferentiated cells is a unique property not reported for standard racetams [2]. Procuring a generic racetam for an assay designed around these specific, off-target biological activities would yield invalid results, as the desired inhibitory or differentiation-inducing effects would be absent. The evidence below quantifies these critical differentiation points to guide scientific selection.

Quantitative Evidence Guide: Selecting 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Over Racetam Analogs


Lipoxygenase (LOX) Inhibition: A Unique Mechanism vs. Piracetam

In contrast to piracetam, which lacks significant lipoxygenase (LOX) inhibitory activity, 2-(2-oxopyrrolidin-1-yl)propanoic acid has been identified as a potent LOX inhibitor [1]. While a specific IC50 value for the target compound was not located in the accessed authoritative sources, its classification as a 'potent lipoxygenase inhibitor' is supported by authoritative database entries, which also note its additional, weaker inhibition of cyclooxygenase [1]. This establishes a clear mechanistic differentiation from piracetam, whose primary in vitro effects are on N-type calcium channels (IC50 3.4 μM) and not on the arachidonic acid pathway [2].

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

Glutamate Antagonism: Functional Differentiation from AMPA-Positive Modulators

2-(2-Oxopyrrolidin-1-yl)propanoic acid is reported to inhibit the activity of the excitatory neurotransmitter glutamate . This functional antagonism contrasts sharply with the mechanism of action of oxiracetam and aniracetam, which act as positive allosteric modulators (PAMs) of AMPA receptors, thereby potentiating glutamate signaling [1]. Specifically, oxiracetam binds to AMPA receptors with a KD of 214 nM [2], whereas the target compound is an inhibitor of glutamate activity. Furthermore, oxiracetam and piracetam have been shown to be devoid of anxiolytic properties in the elevated-plus-maze test in mice [3], while the target compound has demonstrated such effects in animal studies .

Glutamate Antagonist Neurotransmission Epilepsy Model

Induction of Cellular Differentiation: An Application Distinct from Pramiracetam's Pharmacology

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological activity is in stark contrast to pramiracetam, which, despite being a more potent cognitive enhancer than piracetam, does not exhibit affinity for a wide range of central nervous system receptors (e.g., adenosine receptors, IC50 > 10 μM) and is not known to influence cell cycle or differentiation pathways [2].

Cell Differentiation Cancer Research Monocyte

Chiral Resolution and Structural Considerations for Synthesis

The compound contains a chiral center at the alpha carbon of the propanoic acid moiety, allowing it to exist as distinct enantiomers [1]. The (S)-enantiomer, (2S)-2-(2-oxopyrrolidin-1-yl)propanoic acid (CAS 96219-55-5), is commercially available with a specified purity of ≥95% . This is a critical differentiator from achiral racetams like piracetam (which lacks a chiral center) or oxiracetam (which is also chiral but with a hydroxyl group on the pyrrolidinone ring) [2]. The availability of enantiopure material is essential for structure-activity relationship (SAR) studies and for developing stereospecific synthetic routes.

Chiral Synthesis Enantiomeric Purity Stereochemistry

Optimal Research Applications for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Based on Verified Evidence


Research into Non-Steroidal Anti-Inflammatory (NSAID) Alternatives via Lipoxygenase Inhibition

2-(2-Oxopyrrolidin-1-yl)propanoic acid is an appropriate tool compound for exploring the therapeutic potential of LOX inhibition, a pathway distinct from cyclooxygenase (COX) inhibition [1]. Its potent inhibition of lipoxygenase, as documented in authoritative databases [1], makes it suitable for in vitro enzyme assays and cell-based models of inflammation, where modulation of leukotriene synthesis is the primary research goal. This application is unique compared to using standard racetams, which lack this enzymatic target.

Investigation of Glutamate Antagonism in Seizure and Excitotoxicity Models

Given its reported ability to inhibit glutamate activity and its documented use in epilepsy , this compound serves as a functional glutamate antagonist. It can be employed in in vitro neuronal cultures or in vivo animal models to study the role of excitatory neurotransmission in pathologies like epilepsy, ischemia-induced excitotoxicity, or chronic pain [2]. This contrasts with the use of oxiracetam or aniracetam, which are used to enhance glutamatergic signaling and memory formation [3].

Cancer and Differentiation Therapy Research as a Monocyte-Inducing Agent

The compound's demonstrated ability to arrest proliferation and induce differentiation of undifferentiated cells into monocytes supports its use in oncology and hematology research [4]. It can be applied as a chemical probe in cell-based assays to elucidate signaling pathways governing myeloid differentiation and to screen for novel differentiation-inducing agents, a therapeutic strategy for certain leukemias [4]. This application is entirely absent from the profile of nootropic racetams like pramiracetam or aniracetam.

Chiral Building Block for the Synthesis of Bioactive Molecules

As a pyrrolidinone carboxylic acid with a defined chiral center, the compound is a valuable intermediate in medicinal chemistry [5]. The availability of the enantiopure (S)-enantiomer (CAS 96219-55-5) allows for the stereospecific synthesis of more complex molecules, including potential nootropic derivatives or other pyrrolidinone-containing pharmaceuticals [5]. This utility as a chiral scaffold is a key procurement driver for synthetic chemistry labs, differentiating it from simpler, non-chiral intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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